

An In-depth Technical Guide to 2-Propoxybutane: Chemical Properties and Structure

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Compound of Interest

Compound Name: **2-Propoxybutane**

Cat. No.: **B13940789**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane, also known as sec-butyl propyl ether, is an organic compound classified as an ether. Its chemical formula is C₇H₁₆O.^[1]^[2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and safety information, tailored for a technical audience.

Chemical and Physical Properties

2-Propoxybutane is a colorless liquid. While many of its physical properties are estimated, some experimentally determined values are available. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of **2-Propoxybutane**

Property	Value	Source(s)
CAS Number	61962-23-0	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₆ O	[1] [2] [3] [4]
Molecular Weight	116.20 g/mol	[3] [5]
Boiling Point	109-110 °C at 760 mmHg	[2] [4]
Melting Point	-95.35 °C (estimate)	[1] [3]
Density	0.77 g/cm ³	[4]
Refractive Index	1.395	[4]
Vapor Pressure	29.6 mmHg at 25 °C	[3] [4]
Flash Point	9 °C	[4]
Solubility	Information not readily available, but likely sparingly soluble in water and soluble in organic solvents.	
LogP	2.21150 (estimate)	[3]

Molecular Structure

The structure of **2-propoxybutane** consists of a propyl group and a sec-butyl group linked by an oxygen atom. The IUPAC name is **2-propoxybutane**.[\[3\]](#)

Caption: Chemical structure of **2-propoxybutane**.

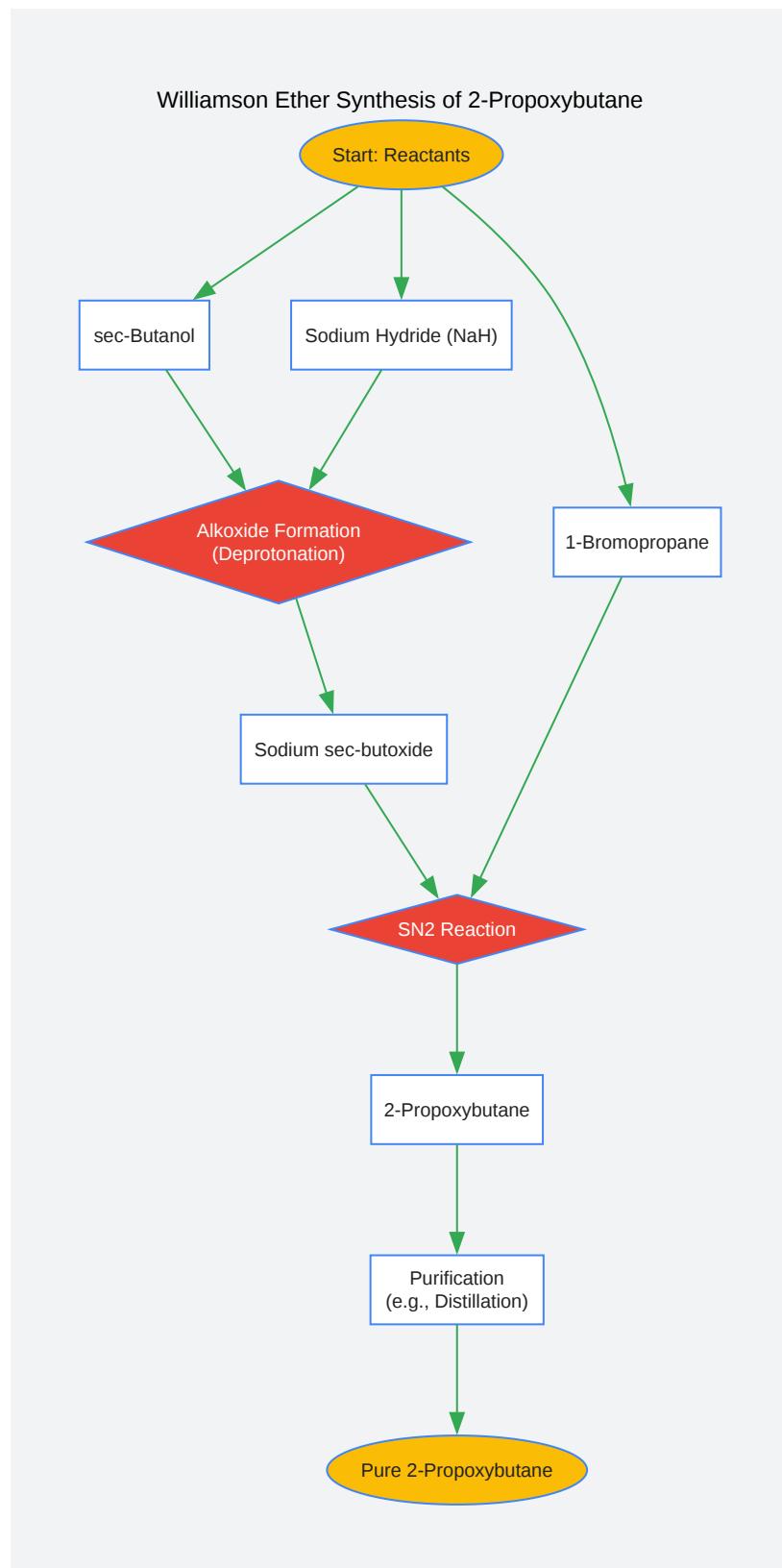
Synthesis

A common and effective method for the synthesis of ethers like **2-propoxybutane** is the Williamson ether synthesis.[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction involves the nucleophilic substitution (SN₂) of an alkyl halide by an alkoxide. For the synthesis of **2-propoxybutane**, there are two possible routes:

- Reaction of sodium propoxide with 2-bromobutane.

- Reaction of sodium sec-butoxide with 1-bromopropane.

Due to the SN2 mechanism, the reaction is more efficient with a less sterically hindered alkyl halide. Therefore, the reaction of sodium sec-butoxide with a primary alkyl halide like 1-bromopropane is the preferred pathway to minimize the competing elimination reaction.[\[7\]](#)



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Caption: Logical workflow for the Williamson ether synthesis of **2-propoxybutane**.

Experimental Protocol: Williamson Ether Synthesis of 2-Propoxybutane

This protocol is a general procedure adapted for the synthesis of **2-propoxybutane**.

Materials:

- sec-Butanol
- Sodium hydride (NaH) or another strong base
- 1-Bromopropane
- Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

- **Alkoxide Formation:** In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a calculated amount of sodium hydride under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous solvent (diethyl ether or THF) to the flask. While stirring, slowly add an equimolar amount of sec-butanol dropwise from the dropping funnel. The reaction will generate hydrogen gas, so ensure proper ventilation. Continue stirring until the evolution of hydrogen gas ceases, indicating the complete formation of sodium sec-butoxide.
- **SN2 Reaction:** To the freshly prepared sodium sec-butoxide solution, add an equimolar amount of 1-bromopropane dropwise from the dropping funnel. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude **2-propoxybutane** can be purified by fractional distillation to obtain the final product.

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum of **2-propoxybutane** is expected to show distinct signals for the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for **2-Propoxybutane**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-O-CH(CH ₃)CH ₂ CH ₃	~3.3-3.5	m	1H
-O-CH ₂ -CH ₂ -CH ₃	~3.3-3.4	t	2H
-O-CH(CH ₃)CH ₂ CH ₃	~1.5-1.6	m	2H
-O-CH ₂ -CH ₂ -CH ₃	~1.5-1.6	sextet	2H
-O-CH(CH ₃)CH ₂ CH ₃	~1.1-1.2	d	3H
-O-CH ₂ -CH ₂ -CH ₃	~0.9	t	3H
-O-CH(CH ₃)CH ₂ CH ₃	~0.9	t	3H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for **2-Propoxybutane**

Carbon	Chemical Shift (ppm)
-O-CH(CH ₃)CH ₂ CH ₃	~75-77
-O-CH ₂ -CH ₂ -CH ₃	~70-72
-O-CH(CH ₃)CH ₂ CH ₃	~29-31
-O-CH ₂ -CH ₂ -CH ₃	~22-24
-O-CH(CH ₃)CH ₂ CH ₃	~19-21
-O-CH ₂ -CH ₂ -CH ₃	~10-12
-O-CH(CH ₃)CH ₂ CH ₃	~9-11

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption.

- C-O Stretch: A strong, prominent band is expected in the region of 1150-1085 cm⁻¹ due to the C-O-C stretching vibration.
- C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2960-2850 cm⁻¹.
- C-H Bend: C-H bending vibrations for the methyl and methylene groups will appear in the 1470-1365 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of **2-propoxybutane** will show a molecular ion peak (M⁺) at m/z = 116.

The fragmentation pattern will be characteristic of ethers, involving cleavage of the C-O and C-C bonds adjacent to the oxygen atom.

Common Fragmentation Pathways:

- α -Cleavage: The most common fragmentation pathway for ethers is the cleavage of a C-C bond alpha to the oxygen atom. This results in the formation of a stable oxonium ion.

- Loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$) from the sec-butyl group would lead to a fragment at $m/z = 87$.
- Loss of a propyl radical ($\bullet\text{CH}_2\text{CH}_2\text{CH}_3$) would lead to a fragment at $m/z = 73$.
- C-O Bond Cleavage: Cleavage of the C-O bond can also occur.
 - Loss of a propoxy radical ($\bullet\text{OCH}_2\text{CH}_2\text{CH}_3$) would result in a sec-butyl cation at $m/z = 57$.
 - Loss of a sec-butoxy radical would result in a propyl cation at $m/z = 43$.

Safety Information

2-Propoxybutane is a flammable liquid and should be handled with appropriate safety precautions.^[4] Ethers, in general, can form explosive peroxides upon exposure to air and light over time.

Handling and Storage:

- Keep away from heat, sparks, open flames, and other ignition sources.^{[9][10]}
- Store in a tightly closed container in a cool, dry, and well-ventilated area.^{[9][10]}
- Ground and bond containers when transferring material to prevent static electricity buildup.
^[10]
- Avoid prolonged exposure to air and light to prevent peroxide formation. Containers of ethers should be dated upon opening and tested for peroxides periodically.

Personal Protective Equipment (PPE):

- Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.^[10]

- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[\[10\]](#)
- Ingestion: Do not induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and safety of **2-propoxybutane**. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other chemical sciences. The provided experimental protocols and spectroscopic data analysis serve as a foundation for further investigation and application of this compound.

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